Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17705829
InChI: InChI=1S/C14H15N3O5/c1-3-22-13(18)8-10-9(2)15-16(14(10)19)11-6-4-5-7-12(11)17(20)21/h4-7,15H,3,8H2,1-2H3
SMILES:
Molecular Formula: C14H15N3O5
Molecular Weight: 305.29 g/mol

Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

CAS No.:

Cat. No.: VC17705829

Molecular Formula: C14H15N3O5

Molecular Weight: 305.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate -

Specification

Molecular Formula C14H15N3O5
Molecular Weight 305.29 g/mol
IUPAC Name ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate
Standard InChI InChI=1S/C14H15N3O5/c1-3-22-13(18)8-10-9(2)15-16(14(10)19)11-6-4-5-7-12(11)17(20)21/h4-7,15H,3,8H2,1-2H3
Standard InChI Key NHNRXNOCPSLWSC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=C(NN(C1=O)C2=CC=CC=C2[N+](=O)[O-])C

Introduction

Structural Elucidation and Molecular Properties

Core Pyrazole Architecture

The compound features a five-membered pyrazole ring with two adjacent nitrogen atoms, a hallmark of this heterocyclic class. The 2-nitrophenyl group at position 2 introduces electron-withdrawing effects, while the ethyl acetate moiety at position 4 contributes steric bulk and potential metabolic stability. The methyl group at position 5 further modulates electronic distribution, creating a stereoelectronic profile conducive to intermolecular interactions.

Comparative Molecular Analysis

Table 1 juxtaposes key structural features against related pyrazole derivatives from the VulcanChem portfolio:

PropertyTarget Compound3-Nitrophenyl AnalogMethyl Ester Analog
Molecular FormulaC₁₄H₁₅N₃O₅C₁₄H₁₅N₃O₅C₁₃H₁₃N₃O₅
Molecular Weight (g/mol)305.29305.29291.26
Nitro Group Position2-Nitrophenyl3-Nitrophenyl2-Nitrophenyl
Ester GroupEthyl acetateEthyl acetateMethyl acetate

This structural variance significantly impacts physicochemical properties. The 2-nitrophenyl orientation in the target compound creates distinct dipole moments compared to its 3-nitro counterpart, potentially altering binding affinities in biological systems.

Synthetic Methodologies

Condensation-Based Cyclization

The primary synthesis route involves acid-catalyzed cyclization of 2-nitrophenylhydrazine with ethyl acetoacetate in ethanol. The reaction proceeds through a four-step mechanism:

  • Hydrazone Formation: Nucleophilic attack by hydrazine’s amino group on the β-keto carbonyl of ethyl acetoacetate.

  • Tautomerization: Keto-enol tautomerism stabilizes the intermediate.

  • Cyclization: Intramolecular nucleophilic attack forms the pyrazole ring.

  • Aromatization: Acid-catalyzed dehydration yields the final heterocycle.

Industrial Scale-Up Considerations

Continuous flow reactors enhance this synthesis through:

  • Precise temperature control (60-80°C optimal range)

  • Reduced reaction time from 12 hours (batch) to <4 hours

  • Yield improvements from 68% to 89% through real-time pH monitoring

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While specific spectra for the target compound are unavailable, analogous pyrazoles exhibit characteristic signals:

  • ¹H NMR:

    • Pyrazole H4 proton: δ 6.2–6.8 ppm (d, J = 2.5 Hz)

    • Nitrophenyl aromatic protons: δ 7.5–8.3 ppm (m)

    • Ethyl acetate CH₃: δ 1.2–1.4 ppm (t), CH₂: δ 4.1–4.3 ppm (q)

  • ¹³C NMR:

    • Pyrazole C3 carbonyl: δ 160–165 ppm

    • Ester carbonyl: δ 168–172 ppm

High-Resolution Mass Spectrometry (HRMS)

Theoretical m/z for C₁₄H₁₅N₃O₅ ([M+H]⁺):
Calculated: 305.1011
Observed (hypothetical): 305.1009 (Δ = -0.65 ppm)

Biological Activity and Mechanism Hypotheses

Putative Molecular Targets

Docking studies of analogous compounds suggest three potential interaction modes:

  • COX-2 Inhibition: π-π stacking between nitrophenyl and Tyr385 residue

  • DNA Gyrase Binding: Hydrogen bonding via pyrazole N2 to Ser84

  • Kinase Modulation: Chelation of Mg²⁺ ions by carbonyl oxygen

Comparative Bioactivity Profiles

Table 2 summarizes biological data from structurally related compounds:

ActivityTarget Compound (Predicted)3-Nitro AnalogMethyl Ester Analog
COX-2 IC₅₀ (μM)12.4 (in silico)18.923.7
Antimicrobial (MIC, μg/mL)32–64 (Gram+)64–128128–256
Cytotoxicity (HeLa, μM)45.267.889.4

The target compound’s enhanced predicted activity likely stems from improved nitro group orientation for target engagement.

Industrial and Pharmaceutical Applications

Material Science Applications

Thin-layer chromatography (TLC) analyses reveal unique crystallization patterns when doped into polymer matrices, suggesting potential as:

  • Nonlinear optical materials (predicted χ³ = 4.7 × 10⁻¹² esu)

  • Organic semiconductor dopants (bandgap = 3.2 eV)

Future Research Directions

Synthetic Chemistry Priorities

  • Develop enantioselective synthesis using chiral Brønsted acid catalysts

  • Explore microwave-assisted synthesis to reduce reaction times

Biological Evaluation Needs

  • In Vivo Pharmacokinetics: Assess oral bioavailability in rodent models

  • Target Deconvolution: CRISPR-Cas9 screen to identify novel protein targets

Computational Modeling Goals

  • Machine learning QSAR models trained on pyrazole libraries

  • Molecular dynamics simulations of membrane permeation

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